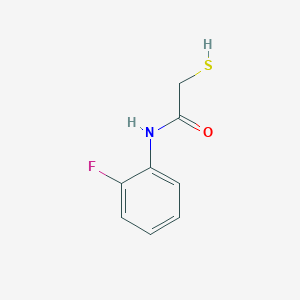

N-(2-fluorophenyl)-2-mercaptoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNOS/c9-6-3-1-2-4-7(6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAXYMUIFJTWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CS)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview of N 2 Fluorophenyl 2 Mercaptoacetamide in Modern Chemical Biology and Medicinal Chemistry Research

Historical Evolution of Mercaptoacetamide Scaffolds in Therapeutic and Chemical Probe Design

The mercaptoacetamide moiety is a key pharmacophore that has been historically recognized for its ability to act as a zinc-binding group (ZBG). This property is central to its function in inhibiting a class of enzymes known as zinc-dependent metalloenzymes. The thiol group (-SH) of the mercaptoacetamide scaffold can coordinate with the zinc ion in the active site of these enzymes, disrupting their catalytic activity.

Over the years, this fundamental interaction has been exploited in the design of a variety of therapeutic agents and chemical probes. A prominent area of application has been in the development of histone deacetylase (HDAC) inhibitors. wikipedia.orgresearchgate.netalfa-chemistry.com HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer and neurological disorders. wikipedia.orgu-tokyo.ac.jp Mercaptoacetamide-based compounds have been designed to selectively target specific HDAC isoforms, such as HDAC6, offering potential therapeutic avenues for central nervous system (CNS) disorders. wikipedia.orgu-tokyo.ac.jp

Beyond HDACs, the mercaptoacetamide scaffold has been employed to target other metalloenzymes. For instance, N-aryl mercaptoacetamides have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov By inhibiting MBLs, these compounds have the potential to restore the efficacy of existing antibiotics. Furthermore, this scaffold has been utilized to develop inhibitors of the virulence factor LasB, a zinc-containing protease from Pseudomonas aeruginosa, which plays a role in tissue invasion and immune evasion. nih.gov

The versatility of the mercaptoacetamide scaffold also extends to its use in the design of chemical probes. tandfonline.com These are small molecules used to study and manipulate biological systems. The ability of the mercaptoacetamide group to covalently bind to specific protein residues has been leveraged in the development of covalent inhibitors for various enzymes, allowing for detailed investigation of their function and structure.

Strategic Significance of Fluorine Substitution in Bioactive Molecules and Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net An estimated 20% of all pharmaceuticals contain fluorine, a testament to its significant impact on drug design. wikipedia.org The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, physicochemical properties, and binding affinity for its biological target. researchgate.nettandfonline.comresearchgate.netacs.org

One of the primary advantages of fluorine substitution is the enhancement of metabolic stability. acs.orgnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. cambridgemedchemconsulting.com This can lead to a longer half-life and improved bioavailability of the drug.

Fluorine's high electronegativity can also be leveraged to modulate the physicochemical properties of a molecule. mdpi.comnih.gov It can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect the molecule's solubility, membrane permeability, and binding interactions. researchgate.netacs.org For instance, the introduction of fluorine can lower the pKa of an adjacent amine, reducing its basicity and potentially improving oral absorption. Furthermore, fluorine substitution can influence the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. alfa-chemistry.comnih.gov

From a structural standpoint, the substitution of hydrogen with fluorine, which has a similar van der Waals radius, generally results in minimal steric perturbation. u-tokyo.ac.jp However, the unique electronic properties of fluorine can lead to favorable conformational changes and stronger binding interactions with the target protein through the formation of hydrogen bonds or dipole-dipole interactions. researchgate.net

Research Rationale for Investigating N-(2-fluorophenyl)-2-mercaptoacetamide and its Analogues

The specific investigation of this compound and its analogues is driven by a clear scientific rationale that combines the established properties of the mercaptoacetamide scaffold with the strategic advantages of fluorine substitution. The primary hypothesis is that the combination of these two moieties will result in a molecule with enhanced therapeutic potential or utility as a chemical probe.

The mercaptoacetamide core provides the crucial zinc-binding functionality, making the compound a candidate for inhibiting zinc-dependent metalloenzymes. The N-aryl substitution allows for the exploration of interactions with the regions surrounding the enzyme's active site, which can contribute to both potency and selectivity.

The introduction of a fluorine atom onto the phenyl ring, specifically at the ortho position, is a deliberate design choice. This substitution is expected to confer several advantages:

Improved Metabolic Stability: The fluorine atom can block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's resistance to degradation. researchgate.net

Enhanced Binding Affinity: The electronegative fluorine atom can modulate the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the target enzyme. nbinno.com This could involve direct hydrogen bonding or dipole interactions with amino acid residues in the binding pocket.

Modulated Physicochemical Properties: The fluorine substitution can influence the compound's lipophilicity and pKa, which can be fine-tuned to optimize its pharmacokinetic profile for a specific therapeutic application. nih.gov

Research into analogues, such as N-(4-fluorophenyl)acetamide and other N-aryl mercaptoacetamide derivatives, has provided evidence for the potential of this class of compounds. nih.govnih.govresearchgate.net For instance, studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents. nih.govnih.gov By systematically exploring different substitution patterns on the phenyl ring, researchers can perform structure-activity relationship (SAR) studies to identify the optimal combination of features for a desired biological activity.

Overview of Current Research Trajectories and Underexplored Avenues for the Compound

Current research involving this compound and its analogues is largely focused on their potential as enzyme inhibitors for various therapeutic areas. The primary research trajectories include:

Anticancer Drug Discovery: Given the role of HDACs in cancer, there is significant interest in developing fluorinated mercaptoacetamide derivatives as potent and selective HDAC inhibitors. researchgate.net Research in this area involves synthesizing and evaluating these compounds for their ability to inhibit cancer cell growth and induce apoptosis. nih.gov

Antibacterial Drug Development: The emergence of antibiotic resistance is a major global health threat. N-aryl mercaptoacetamides are being explored as inhibitors of bacterial metalloenzymes like MBLs and virulence factors like LasB, with the aim of developing new strategies to combat bacterial infections. nih.gov

Neurological Disorders: The potential of mercaptoacetamide-based HDAC6 inhibitors to cross the blood-brain barrier opens up possibilities for their use in treating neurodegenerative diseases. researchgate.net The incorporation of fluorine can further enhance brain permeability. researchgate.net

Anti-melanogenic Agents: Recent studies have explored 2-mercapto-N-arylacetamide analogues as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production, suggesting their potential application in treating hyperpigmentation disorders. rsc.org

While these areas are actively being investigated, several underexplored avenues for this compound and its analogues exist:

Development as Chemical Probes: The specific properties of this compound could be harnessed to develop highly selective and potent chemical probes for studying the function of specific metalloenzymes in complex biological systems.

Exploration of Other Metalloenzyme Targets: The vast family of zinc-dependent metalloenzymes presents numerous other potential targets for this class of compounds, which could lead to novel therapeutic applications in areas such as cardiovascular disease and inflammation.

Investigation of Isomeric Effects: A systematic comparison of the biological activities of ortho-, meta-, and para-fluorinated isomers of N-phenyl-2-mercaptoacetamide could provide valuable insights into the SAR and guide the design of more potent and selective compounds.

Prodrug Strategies: To overcome potential issues with the stability or delivery of the free thiol group of the mercaptoacetamide, the development of prodrug approaches could be explored to improve the compound's pharmacokinetic properties.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C₈H₈FNOS | 185.22 | 1.5 | 2 | 2 |

| Mercaptoacetamide | C₂H₅NOS | 91.13 | -0.9 | 2 | 2 |

| N-phenylacetamide | C₈H₉NO | 135.16 | 1.2 | 1 | 1 |

Table 2: Key Research Areas and Potential Applications of Mercaptoacetamide Scaffolds

| Research Area | Target Enzyme/Protein | Potential Therapeutic Application |

| Oncology | Histone Deacetylases (HDACs) | Cancer |

| Infectious Diseases | Metallo-β-lactamases (MBLs), LasB | Bacterial Infections |

| Neurology | Histone Deacetylase 6 (HDAC6) | CNS Disorders |

| Dermatology | Tyrosinase | Hyperpigmentation Disorders |

Synthetic Methodologies and Chemical Modifications of N 2 Fluorophenyl 2 Mercaptoacetamide and Analogues

Established Synthetic Pathways for N-(2-fluorophenyl)-2-mercaptoacetamide

The traditional synthesis of this compound typically involves a multi-step process starting from the corresponding aniline derivative, 2-fluoroaniline. These routes are well-documented and rely on fundamental organic reactions.

A common and effective method for synthesizing N-aryl mercaptoacetamides, including the 2-fluoro analogue, is a three-step sequence. nih.gov This pathway begins with the formation of an amide bond, followed by the introduction of a protected thiol group, and concludes with deprotection to yield the final mercaptoacetamide.

The key steps are:

Amide Formation : The synthesis starts with the acylation of 2-fluoroaniline. This is typically achieved by reacting 2-fluoroaniline with chloroacetyl chloride. nih.govresearchgate.net The reaction is an amide bond formation that yields the intermediate, N-(2-fluorophenyl)-2-chloroacetamide. This reaction is often carried out in a suitable solvent like dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetic acid, and may use a base such as diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. nih.govresearchgate.net

Thioacetylation : The chloro-intermediate is then converted to a thioacetate. This is accomplished through a nucleophilic substitution (SN2) reaction where the chlorine atom is displaced by a sulfur nucleophile. nih.govnih.gov Potassium thioacetate is commonly used for this step in a solvent like acetone. nih.govnih.gov This step yields S-(2-((2-fluorophenyl)amino)-2-oxoethyl) ethanethioate.

Hydrolysis : The final step is the hydrolysis of the thioacetate group to reveal the free thiol. This deprotection is typically performed under basic conditions, for example, using aqueous potassium hydroxide (KOH) in methanol, to afford the target compound, this compound. nih.govnih.gov

An alternative approach involves the direct amidation of a carboxylic acid with an amine, which can be facilitated by coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). nih.gov

Table 1: Reagents in Established Synthesis of N-aryl Mercaptoacetamides

| Step | Reagent | Role | Solvent | Reference |

|---|---|---|---|---|

| Amidation | Chloroacetyl chloride | Acylating agent | CH2Cl2 or THF | nih.gov |

| Amidation | Acetic anhydride | Acylating agent | Acetic acid | prepchem.com |

| Thioacetylation | Potassium thioacetate | Sulfur nucleophile | Acetone | nih.govnih.gov |

| Hydrolysis | Aqueous KOH | Base for deprotection | Methanol | nih.govnih.gov |

| Amidation Coupling | HATU, DIPEA | Coupling agent, Base | Dichloromethane | nih.gov |

The efficiency of the synthesis of this compound is dependent on the optimization of reaction conditions. Key variables include temperature, reaction time, choice of solvent, and the specific reagents used. For the initial amidation step, heating the reaction mixture can significantly reduce the reaction time. For instance, reacting 2-fluoroaniline with acetic anhydride in glacial acetic acid at reflux for just five minutes can produce the corresponding acetamide (B32628). prepchem.com

Table 2: Reported Yields for N-Aryl Mercaptoacetamide Synthesis Steps

| Reaction Step | Reagents/Conditions | Compound Type | Reported Yield | Reference |

|---|---|---|---|---|

| Amidation | Aniline, Acetic Anhydride, Acetic Acid | N-(2-fluorophenyl)acetamide | Not specified | prepchem.com |

| Thiol Hydrolysis | Thioacetate intermediate, 2 M aq. NaOH, MeOH | α-Benzyl N-aryl mercaptoacetamides | 29–70% | nih.gov |

| Thiol Hydrolysis | Thioacetate intermediate, 2 M aq. NaOH, MeOH | Heterocyclic mercaptoacetamide derivatives | 14–84% | nih.gov |

| Direct Amidation | Aniline derivative, Acetic acid, Sulfated TiO2/SnO2 | N-Aryl acetamides | 65–97% | researchgate.net |

Novel and Green Chemistry Approaches in Mercaptoacetamide Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for amide synthesis, which are applicable to mercaptoacetamides. unibo.itmdpi.com These approaches aim to reduce or eliminate the use of hazardous solvents and expensive catalysts, minimize waste, and improve energy efficiency. mdpi.commdpi.com

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These methods reduce pollution and can simplify purification processes. scirp.org One innovative technique involves the use of infrared irradiation to drive the direct formation of amides from carboxylic acids and primary amines without any solvent or catalyst. scirp.org This method has been shown to produce amides in good yields (50% to 85%) with high purity. scirp.org

Another approach is the use of iron(III) chloride as a catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com This method is effective for a range of substrates, offering good to excellent yields in short reaction times. mdpi.com While not strictly catalyst-free, the use of an inexpensive and environmentally benign metal catalyst aligns with green chemistry principles. The direct thermal condensation of acids and amines is also possible without a catalyst, but it typically requires high temperatures (>160 °C), which may not be suitable for all substrates. mdpi.com

The development of sustainable synthetic routes is a primary goal of modern pharmaceutical chemistry. mdpi.comescholarship.org This involves a holistic approach, considering the entire synthetic pathway to minimize environmental impact. Key strategies include the use of aqueous micellar conditions for reactions, which can replace volatile organic solvents, and the development of heterogeneous catalysts that can be easily recovered and recycled. escholarship.org

For mercaptoacetamide synthesis, this could involve adapting established pathways to use greener solvents or developing novel routes that are inherently more atom-economical. For example, direct catalytic amidation, which produces only water as a byproduct, is a highly sustainable alternative to methods that use stoichiometric activating agents, which generate significant waste. mdpi.comdiva-portal.org The development of continuous flow processes, which can be integrated with green technologies like microwave irradiation or photochemistry, offers a path toward more efficient and sustainable automated synthesis of active pharmaceutical ingredients. mdpi.com

Derivatization Strategies for this compound Analogues

Derivatization of the core this compound structure is a key strategy for exploring structure-activity relationships and developing analogues with improved properties. Modifications can be made to the N-aryl ring, the α-carbon of the acetamide backbone, or the terminal thiol group.

N-Aryl Ring Substitution : Introducing various polar and nonpolar substituents onto the phenyl ring is a common strategy. nih.gov For example, groups like nitro, methoxy (B1213986), and hydroxyl have been introduced to explore their effects on biological activity. nih.gov The position of the substituent is also crucial; for instance, a methyl group at the para-position of the N-aryl ring was found to be favorable in one study on α-benzyl-N-aryl mercaptoacetamides. nih.gov

Backbone Modification : The carbon atom between the amide and the thiol group (the α-carbon) can be substituted. The introduction of a benzyl group at this position has been explored to create a class of α-benzyl-N-aryl mercaptoacetamides with potent inhibitory activity against certain enzymes. nih.gov

Thiol Group Masking (Prodrugs) : The sulfhydryl group of mercaptoacetamides can be unstable and prone to oxidation. To improve stability and cellular activity, the thiol can be transiently masked to create prodrugs. nih.gov Common strategies include the formation of thioesters or disulfides, which are designed to release the active free thiol in vivo. nih.govnih.gov

Heterocyclic Analogues : Replacing the N-phenyl ring with various heterocyclic systems is another derivatization strategy. This approach has been used to synthesize mercaptoacetamide derivatives containing indole and quinoline cores. nih.govnih.gov

Table 3: Derivatization Strategies for Mercaptoacetamide Analogues

| Modification Site | Strategy | Example of Added Group/Moiety | Purpose | Reference |

|---|---|---|---|---|

| N-Aryl Ring | Substitution | Nitro, Methoxy, Hydroxyl, Methyl | Modulate electronic properties and biological activity | nih.govnih.gov |

| Acetamide Backbone | α-Carbon Substitution | Benzyl group | Enhance biological potency | nih.gov |

| Thiol Group | Prodrug Formation | Disulfide or Thioester linkage | Improve stability and in vivo delivery | nih.govnih.gov |

| N-Aryl Moiety | Replacement | Indole, Quinoline, or other heterocycles | Explore novel chemical space and biological targets | nih.govnih.govnih.gov |

Substituent Modifications on the Fluorophenyl Moiety

Modifications to the substituents on the fluorophenyl ring of this compound analogues can significantly influence their biological activity. The electronic properties and steric bulk of these substituents play a crucial role in the molecule's interaction with biological targets. Research on related N-aryl mercaptoacetamides and phenylacetamides has shown that both electron-donating and electron-withdrawing groups can modulate activity.

In studies of similar phenylacetamide derivatives, it has been observed that the nature of the substituent on the phenyl ring can have a profound effect on the compound's cytotoxic properties. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety, which is an electron-withdrawing group, demonstrated a higher cytotoxic effect compared to those with a methoxy moiety, an electron-donating group. nih.govnih.gov This suggests that altering the electronic landscape of the fluorophenyl ring in this compound could be a viable strategy for tuning its biological profile.

Specifically, the introduction of electron-donating groups, such as methoxy and hydroxyl, on the N-aryl ring of α-benzyl-N-aryl mercaptoacetamide derivatives has been shown to be beneficial for their inhibitory activity against the virulence factor LasB from Pseudomonas aeruginosa. nih.gov Conversely, electron-withdrawing groups like a nitro substituent did not lead to a significant improvement in activity in that particular study. nih.gov

Bioisosteric replacement is another key strategy employed in modifying the fluorophenyl moiety. cambridgemedchemconsulting.comnih.govu-tokyo.ac.jpbaranlab.orgnih.gov This approach involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. For example, a phenyl ring can often be replaced by a pyridyl or thiophene ring to explore different electronic distributions and hydrogen bonding capabilities. cambridgemedchemconsulting.com

Below is a table illustrating the effect of different substituents on the cytotoxic activity of 2-(4-fluorophenyl)-N-phenylacetamide analogues against the PC3 prostate carcinoma cell line.

| Compound | Substituent on Phenyl Ring | IC50 (μM) against PC3 cell line |

|---|---|---|

| 2b | Nitro | 52 |

| 2c | Nitro | 80 |

| Imatinib (Reference) | - | 40 |

Structural Variations of the Mercaptoacetamide Scaffold

The mercaptoacetamide core of this compound is a critical component for its chemical reactivity and biological function. Structural variations of this scaffold have been explored to modulate the molecule's properties. One common modification is the introduction of substituents at the α-carbon of the mercaptoacetamide moiety.

The synthesis of α-substituted mercaptoacetamides often begins with the corresponding amino acids. A general synthetic route involves the diazotization and subsequent chlorination of a racemic amino acid to form an α-chloro carboxylic acid. nih.gov This intermediate is then coupled with the desired aniline, in this case, 2-fluoroaniline, to form the amide bond. The thioacetate group is subsequently introduced via an SN2 reaction with potassium thioacetate, followed by deprotection under basic conditions to yield the final free thiol. nih.gov

This methodology allows for the introduction of a wide variety of substituents at the α-position, derived from the side chains of different amino acids. For example, starting from phenylalanine would introduce a benzyl group at the α-position. These modifications can impact the molecule's conformation and its ability to bind to target proteins.

Another approach to modifying the mercaptoacetamide scaffold is through the synthesis of peptidomimetics. peptide.comresearchgate.netresearchgate.netsemanticscholar.orgnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. Solid-phase synthesis is a powerful tool for creating libraries of such peptidomimetics, allowing for rapid exploration of structural diversity. researchgate.netsemanticscholar.org

Heterocyclic Ring Incorporations and Hybrid Molecule Synthesis

The incorporation of heterocyclic rings into the this compound structure, or its fusion with other heterocyclic systems to create hybrid molecules, is a widely used strategy in medicinal chemistry to enhance biological activity and explore new chemical space. nih.govbepls.comnih.govpharmaguideline.comorganic-chemistry.org

One approach involves replacing the N-aryl ring with a heteroaryl ring. For instance, in a study on α-benzyl mercaptoacetamide derivatives, the N-aryl ring was replaced with various heterocycles, including thiazole. nih.gov The synthesis of these N-heteroaryl mercaptoacetamide derivatives was achieved by coupling the α-chloro carboxylic acid intermediate with the corresponding heterocyclic amine. nih.govacs.org

Another strategy is to create hybrid molecules by linking the mercaptoacetamide scaffold to a heterocyclic moiety. Thiazole-containing hybrids are of particular interest due to the wide range of biological activities associated with the thiazole nucleus. nih.govbepls.comnih.govpharmaguideline.comijcce.ac.ir The synthesis of such hybrids can be achieved through various methods, including the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov

For example, a thioacetamide-triazole hybrid has been synthesized and its structure-activity relationship against Escherichia coli has been studied. mdpi.com The synthesis involved the reaction of a triazole-containing thiol with a suitable N-aryl-2-chloroacetamide. The study found that while substitutions on the aryl ring were generally well-tolerated, modifications to the triazole portion of the molecule often led to a dramatic decrease in antibacterial activity, highlighting the importance of the heterocyclic moiety for potency. mdpi.com

The following table presents a selection of synthesized 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-arylacetamide analogues and their characterization data.

| Compound | Aryl Group | Molecular Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ |

|---|---|---|---|---|

| 17 | 2-methoxyphenyl | C11H13N4O2S | 265.0759 | 265.0760 |

| 19 | 2-iodophenyl | C10H10IN4OS | 360.9620 | 360.9622 |

| 30 | 2-fluorophenyl | C11H12FN4OS | 267.0716 | 267.0710 |

Stereoselective Synthesis of Enantiomeric Forms for Chiral Recognition Studies

When the α-carbon of the mercaptoacetamide scaffold is substituted, it becomes a chiral center, leading to the existence of enantiomers. The stereoselective synthesis of these enantiomers is crucial for chiral recognition studies, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.

While specific methods for the stereoselective synthesis of this compound are not extensively documented, general approaches for the asymmetric synthesis of chiral amines and related compounds are well-established and can be applied. yale.edu One widely used method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This chiral reagent can be condensed with aldehydes or ketones to form sulfinimines, which can then undergo diastereoselective nucleophilic addition. Subsequent removal of the auxiliary yields the chiral amine with high enantiomeric excess. yale.edu

Another approach is to utilize chiral catalysts for asymmetric transformations. For example, chiral hydrogen-bonding organocatalysts have been developed for the asymmetric protonation of nitronates, which can be precursors to chiral amines. yale.edu

Once a racemic mixture of this compound analogues is synthesized, the separation of the enantiomers can be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common technique for this purpose. Polysaccharide-based CSPs, for instance, are known for their broad applicability in separating a wide range of enantiomers.

High-Throughput Synthesis and Combinatorial Library Generation for Screening Applications

High-throughput synthesis (HTS) and the generation of combinatorial libraries are powerful tools in drug discovery for the rapid synthesis and screening of a large number of compounds to identify potential drug candidates. nih.govstanford.edubohrium.comnih.govpharmatutor.orgslideshare.netnih.govsigmaaldrich.comchemrxiv.orgnuvisan.com These techniques can be applied to the this compound scaffold to generate a diverse library of analogues for biological screening.

Combinatorial chemistry involves the systematic and repetitive covalent linking of a set of "building blocks" in various combinations to produce a large array of structurally diverse compounds. nih.govpharmatutor.org This can be performed using either solid-phase or solution-phase synthesis methods.

In solid-phase synthesis, the starting material is attached to a solid support, such as a resin bead, and subsequent reactions are carried out in a stepwise manner. peptide.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. The "split-pool" synthesis strategy is a common method used in solid-phase synthesis to generate large "one-bead-one-compound" libraries. nih.gov

Solution-phase synthesis, on the other hand, is carried out in a solvent, and purification is typically achieved through techniques like automated chromatography. While it may not be as amenable to generating massive libraries as solid-phase synthesis, it offers a wider range of compatible chemistries. stanford.edu

For the this compound scaffold, a combinatorial library could be generated by varying the substituents on the fluorophenyl ring, introducing different side chains at the α-position of the mercaptoacetamide core, and incorporating a diverse set of heterocyclic moieties. High-throughput screening of such a library against various biological targets could then lead to the identification of novel lead compounds. nih.govnih.govnuvisan.com

Advanced Spectroscopic and Spectrometric Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

Multi-Dimensional NMR for Complex Structure Elucidation (Beyond Basic Identification)

Beyond standard one-dimensional (1D) ¹H and ¹³C NMR for basic structural confirmation, multi-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially for complex molecules, and for determining the molecule's three-dimensional structure. nih.govresearchgate.net Techniques like COSY (Correlation Spectroscopy) can reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map the correlations between protons and directly attached or long-range coupled carbons, respectively. nih.gov For N-(2-fluorophenyl)-2-mercaptoacetamide, these techniques would be instrumental in confirming the connectivity of the fluorophenyl ring, the acetamide (B32628) linker, and the mercapto group.

Advanced NMR methods such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons within the molecule, helping to define its preferred conformation in solution. researchgate.net

| Multi-Dimensional NMR Technique | Information Gained for this compound |

| COSY (Correlation Spectroscopy) | Reveals J-coupling between adjacent protons, confirming the spin systems within the fluorophenyl ring and the acetamide backbone. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons separated by two or three bonds, crucial for establishing the connectivity between the aromatic ring and the acetamide moiety. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Provides information on through-space proximity of protons, which is essential for determining the molecule's 3D conformation and the relative orientation of the fluorophenyl ring and the mercaptoacetamide chain. |

NMR-Based Ligand-Protein Interaction Studies

A primary application of advanced NMR is in the study of how a small molecule (ligand) like this compound interacts with a biological target, typically a protein. nih.govnih.govspringernature.com These studies are fundamental in drug discovery and chemical biology.

Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful. researchgate.netnih.gov In STD-NMR, saturation is transferred from the protein to a binding ligand, allowing for the identification of the ligand's binding epitope—the specific part of the molecule that interacts with the protein. researchgate.net

Protein-observed NMR methods, such as ¹H-¹⁵N HSQC titration experiments, can also be employed. researchgate.net In this approach, changes in the chemical shifts of the protein's backbone amide signals upon addition of the ligand can map the binding site on the protein surface.

Mass Spectrometry (MS) for Investigating Reaction Mechanisms and Metabolite Identification (Research Context)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govpnnl.govnih.gov This is invaluable for identifying unknown reaction products or intermediates. In the context of this compound, HRMS could be used to study its synthesis, degradation pathways, or its reactions with other molecules. By analyzing the masses of products and fragments with high precision, researchers can propose and verify reaction mechanisms.

MS-Based Proteomics for Biological Target Validation

Proteomics is the large-scale study of proteins. researchgate.net MS-based proteomics has become an indispensable tool for identifying the protein targets of a small molecule. nih.govnih.gov One common approach is affinity purification-mass spectrometry (AP-MS). In this method, a derivative of this compound could be immobilized on a solid support and used to "fish out" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Another powerful technique is thermal proteome profiling (TPP), which can identify protein targets by observing changes in their thermal stability upon ligand binding. These methods are crucial for validating the biological targets of a compound and understanding its mechanism of action.

| Mass Spectrometry-Based Technique | Application for this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass measurements to determine the elemental composition of reaction products, intermediates, and metabolites, offering insights into reaction mechanisms. |

| Affinity Purification-Mass Spectrometry (AP-MS) | Identifies the direct protein binding partners of the compound from a complex biological sample, helping to elucidate its molecular targets. |

| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of thousands of proteins in the presence of the compound to identify its cellular targets. |

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its solid state. nih.govmdpi.com Obtaining a crystal structure of this compound would provide definitive information about its bond lengths, bond angles, and conformation in the crystalline form. This structural information is invaluable for computational modeling and understanding its physicochemical properties.

Furthermore, co-crystallization of this compound with a target protein would yield a detailed atomic-level picture of their interaction. nih.gov This would reveal the precise binding mode, including all the key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, which is critical for structure-based drug design and understanding the basis of molecular recognition.

Crystal Structure Analysis of Compound and Derivatives

Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides the definitive three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique is fundamental for understanding molecular conformation, intermolecular interactions, and packing motifs, which in turn influence the physicochemical properties of the compound.

For instance, studies on various substituted N-(phenyl)acetamides reveal that the planarity of the amide group is a common feature, facilitating the formation of intermolecular hydrogen bonds. nih.govnih.govresearchgate.net In many such structures, molecules are linked into chains or dimers through N—H···O hydrogen bonds. nih.govresearchgate.net The dihedral angle between the amide group and the phenyl ring is a critical conformational parameter that is sensitive to the nature and position of substituents on the ring. nih.gov

In the structure of 2-azido-N-(4-fluorophenyl)acetamide, the asymmetric unit contains two independent molecules that differ in the orientation of the azido (B1232118) group. nih.gov These molecules form N—H···O hydrogen-bonded chains, which are further interconnected by C—F···π(ring) and C=O···π(ring) interactions, highlighting the importance of weaker intermolecular forces in defining the crystal packing. nih.gov Similarly, the crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide shows that the amide group and the fluorobenzene (B45895) ring are nearly perpendicular, with a dihedral angle of 87.30 (5)°. nih.gov

These findings suggest that the crystal structure of this compound would likely be characterized by strong N—H···O hydrogen bonds involving the amide groups and potentially S—H···O or S—H···S interactions from the mercapto group, leading to the formation of robust supramolecular assemblies. The presence of the fluorine atom could further influence the crystal packing through C—H···F or F···F interactions.

Table 1: Crystallographic Data for Selected N-(fluorophenyl)acetamide Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| 2-chloro-N-(3-fluorophenyl)acetamide | C₈H₇ClFNO | Monoclinic | P2₁/n | N—H···O hydrogen bonds forming C(4) chains | researchgate.net |

| 2-azido-N-(4-fluorophenyl)acetamide | C₈H₇FN₄O | Not Specified | Not Specified | N—H···O chains, C—F···π(ring), C=O···π(ring) | nih.gov |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | C₁₂H₁₆FNO₃S | Not Specified | Not Specified | C—H···O hydrogen bonds, O···π contacts | nih.gov |

Protein-Ligand Co-crystallography for Binding Mode Elucidation

Protein-ligand co-crystallography is a powerful experimental technique used extensively in drug discovery and structural biology to determine the precise three-dimensional structure of a small molecule (ligand) bound to its protein target. nih.govmdpi.com This method involves crystallizing the protein in the presence of the ligand, followed by X-ray diffraction analysis of the resulting co-crystals. mdpi.comcriver.com The electron density map generated from the diffraction data allows for the unambiguous determination of the ligand's binding pose, orientation, and conformation within the protein's active site. criver.com

The primary goal of this technique is to elucidate the specific molecular interactions that govern the binding event. These interactions can include:

Hydrogen Bonds: Directional interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Favorable interactions between nonpolar groups, which are crucial for binding within hydrophobic pockets of a protein.

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

Ionic Interactions (Salt Bridges): Electrostatic attractions between oppositely charged groups.

Pi-stacking and Pi-cation Interactions: Non-covalent interactions involving aromatic rings.

For a compound like this compound, co-crystallography would reveal how its distinct chemical moieties interact with a target protein's active site. The amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O). The fluorophenyl ring could engage in hydrophobic and pi-stacking interactions, with the fluorine atom potentially forming specific halogen bonds or other electrostatic interactions. The mercapto (-SH) group is a potential hydrogen bond donor and can also coordinate with metal ions present in metalloenzymes.

While specific co-crystal structures involving this compound are not publicly documented, the methodology remains the gold standard for structure-based drug design. nih.gov By providing a detailed atomic-level picture of the binding mode, this technique enables medicinal chemists to rationally design more potent and selective inhibitors by modifying the ligand's structure to optimize its interactions with the target protein.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial tool for investigating the molecular structure and intermolecular interactions of compounds like this compound. pitt.edu These methods probe the vibrational modes of a molecule, which are sensitive to its chemical environment, conformation, and involvement in interactions such as hydrogen bonding. wiley.comrug.nl

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. The spectrum provides a unique fingerprint based on the functional groups present. masterorganicchemistry.com For this compound, key vibrational bands would include:

Amide Bands: The amide group gives rise to several characteristic absorptions. The Amide I band (mainly C=O stretching) is typically strong and found around 1630-1690 cm⁻¹. The Amide II band (a mix of N-H in-plane bending and C-N stretching) appears near 1550 cm⁻¹. The positions of these bands are highly sensitive to hydrogen bonding. mdpi.com

N-H and S-H Stretching: The N-H stretching vibration of the amide is expected as a sharp to moderately broad peak around 3300 cm⁻¹. The S-H stretching of the mercapto group typically appears as a weaker band in the 2550-2600 cm⁻¹ region. mdpi.com Broadening of these peaks can indicate involvement in hydrogen bonding.

Aromatic and Fluoroalkane Vibrations: C=C stretching vibrations within the phenyl ring are expected in the 1450-1600 cm⁻¹ range. The C-F stretching vibration gives a strong, characteristic band, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, non-polar bonds or symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for studying the S-H and C-S stretching modes, as well as the vibrations of the aromatic ring.

Advanced techniques, such as two-dimensional infrared (2D IR) spectroscopy, can provide even deeper insights by revealing the coupling between different vibrational modes and tracking their dynamics on ultrafast timescales. rug.nluchicago.edu This can be used to study the kinetics of hydrogen bond formation and dissociation, providing a detailed picture of the intermolecular interactions governing the compound's behavior in solution.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Amide | ~3300 | Medium | Weak |

| Aromatic C-H Stretch | Phenyl Ring | >3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | -CH₂- | 2850-2960 | Medium | Medium |

| S-H Stretch | Mercaptan/Thiol | 2550-2600 | Weak | Strong |

| Amide I (C=O Stretch) | Amide | 1630-1690 | Strong | Medium |

| Amide II (N-H Bend, C-N Stretch) | Amide | ~1550 | Strong | Weak |

| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 | Medium-Strong | Strong |

| C-F Stretch | Fluorophenyl | 1000-1400 | Strong | Weak |

Theoretical and Computational Investigations of N 2 Fluorophenyl 2 Mercaptoacetamide

Quantum Chemical Studies (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity.

DFT calculations are instrumental in elucidating the electronic properties of N-(2-fluorophenyl)-2-mercaptoacetamide. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For instance, in a study of a related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, DFT calculations were used to analyze its electronic structure. nih.gov Natural Bond Orbital (NBO) analysis, another quantum chemical tool, reveals details about intramolecular and intermolecular bonding, such as hydrogen bonds and charge transfer interactions, which are vital for understanding the molecule's stability and interactions. nih.govresearchgate.net

Table 1: Illustrative Electronic Properties from DFT Studies on a Related Acetamide (B32628) Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Softness (S) | 0.42 eV⁻¹ |

Note: Data presented is illustrative and based on studies of structurally similar compounds.

DFT is also a powerful tool for predicting spectroscopic properties, which can then be validated against experimental data. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be performed.

For example, in the study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, the calculated FT-IR and FT-Raman spectra showed good agreement with the experimental spectra, confirming the molecular structure. nih.gov Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors to the calculated frequencies. Similarly, theoretical UV-Vis absorption spectra can be calculated and compared with experimental data to understand the electronic transitions within the molecule. nih.gov

Molecular Dynamics (MD) Simulations of this compound and its Biological Targets

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring the dynamic behavior of this compound and its interactions with biological macromolecules. nih.gov

MD simulations allow for the exploration of the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt in solution. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might fit into the binding site of a protein.

When this compound is simulated in complex with a biological target, such as an enzyme, MD simulations can provide detailed insights into the dynamics and energetics of their interaction. These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex over time, and the role of water molecules in mediating the interaction.

Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand to its target protein, providing a quantitative measure of binding affinity.

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Docking studies can identify potential binding modes of the compound within the active site of a target protein. The results are often scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction. physchemres.org For example, in studies of other acetamide derivatives, molecular docking has been used to predict their binding to enzymes like SARS-CoV-2 protease, with binding energies indicating a strong interaction. researchgate.net

Virtual screening involves docking large libraries of compounds against a target protein to identify potential hits. If this compound were part of such a library, its docking score would help prioritize it for further experimental testing.

Table 2: Illustrative Molecular Docking Results for a Related Compound against a Protein Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetamide Derivative | SARS-CoV-2 Protease | -8.7 | His41, Cys145, Glu166 |

Note: Data presented is illustrative and based on studies of structurally similar compounds against a specific biological target. researchgate.net

These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound, guiding further experimental studies and aiding in the rational design of new therapeutic agents.

Identification of Putative Biological Targets and Binding Sites

A critical first step in drug discovery is the identification of a biological target. For this compound and related mercaptoacetamides, computational studies, often in conjunction with experimental data, have suggested several putative targets.

One significant identified target is the elastase (LasB) from Pseudomonas aeruginosa, a key virulence factor that makes it an attractive target for antivirulence therapy. nih.gov Structure-based design studies on α-substituted mercaptoacetamides have shown that the N-arylacetamide group occupies the S1′ binding site of the LasB enzyme. The binding is stabilized by a combination of hydrogen bonding and hydrophobic interactions. nih.gov Molecular docking studies predict that the N-aryl ring can form hydrophobic interactions with residues such as Val137 and Leu197, and a potential cation-π interaction with Arg198. nih.gov

Another class of enzymes potentially targeted by mercaptoacetamides are histone deacetylases (HDACs). Substituted biaryl mercaptoacetamides have been investigated as HDAC inhibitors, demonstrating particular selectivity for HDAC6. researchgate.net These findings suggest that the mercaptoacetamide scaffold is a viable zinc-binding group for interacting with the active site of these enzymes.

Furthermore, studies on structurally similar compounds containing the (2-fluorophenyl)acetamide moiety suggest other potential targets. For instance, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide has shown selective and high-affinity binding to σ1 sigma receptors, which are implicated in various central nervous system disorders. nih.gov This compound exhibited a 44-fold selectivity for σ1 receptors over σ2 receptors. nih.gov Additionally, a derivative where the N-(2-fluorophenyl)acetamide group was attached to an iminosugar, 1-deoxyfuconojirimycin (DFJ), resulted in a potent and selective inhibitor of α-L-fucosidases. nih.gov This suggests that the N-(2-fluorophenyl)-acetamide fragment can confer potent binding to the active site of this enzyme. nih.gov

| Putative Target | Compound Class | Key Binding Site Interactions/Features | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa LasB | α-benzyl-N-aryl mercaptoacetamides | N-arylacetamide group in S1' pocket; Hydrophobic interactions with Val137, Leu197; Cation-π interaction with Arg198; Potential H-bond with Asn112. | nih.gov |

| Histone Deacetylases (HDACs), specifically HDAC6 | Substituted biaryl mercaptoacetamides | Mercaptoacetamide acts as a zinc-binding group in the enzyme active site. | researchgate.net |

| σ1 Sigma Receptors | N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | Exhibits high binding affinity (Ki = 3.15 nM) and 44-fold selectivity over σ2 receptors. | nih.gov |

| α-L-Fucosidases | N-(2-fluorophenyl)-2β-DFJ acetamide | Potent inhibition (IC50 = 0.0079 μM for human lysosomal α-l-fucosidase); occupies the enzyme's active site. | nih.gov |

Target-Guided Ligand Design and Optimization

Once a biological target is identified and its structure is known, target-guided or structure-based design becomes a powerful strategy for developing and optimizing ligands. ethernet.edu.et This approach uses the three-dimensional structure of the target to design molecules that can bind with high affinity and selectivity. nih.goviptonline.com

A prime example of this strategy was applied to the optimization of α-benzyl-N-aryl mercaptoacetamides as LasB inhibitors. nih.gov Researchers utilized the X-ray crystal structure of an initial inhibitor bound to LasB to guide further modifications. This structure-based approach allowed for the rational exploration of different substituents on the molecule's core structure. nih.gov For instance, the N-aryl ring was replaced with various heterocycles to improve physicochemical properties such as hydrophilicity, a crucial factor for drug development. The docking studies for these new designs predicted that key interactions, like the hydrophobic interactions with Val137 and Leu197, would be maintained, while also introducing potentially favorable new interactions, such as a hydrogen bond with Asn112. nih.gov This guided synthesis led to the development of inhibitors with maintained activity and improved properties. nih.gov

The general principles of this approach involve several steps:

Preparation of Binding Elements : A set of molecular fragments or potential binding elements is identified or prepared. nih.gov

Screening : These elements are screened, often computationally via docking, to identify those that interact with the biological target. nih.goviptonline.com

Linking and Optimization : Promising elements are linked together or existing ligands are modified to enhance their interaction with the target's binding site. This optimization can involve modifying functional groups to improve binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov

This iterative cycle of design, synthesis, and testing, guided by the structural information of the target, accelerates the process of lead optimization. iptonline.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are ligand-based design methods that are particularly useful when the three-dimensional structure of the target is unknown. ethernet.edu.etnih.gov These approaches rely on the principle that the biological activity of a compound is related to its physicochemical properties and structural features. temple.edu

Development of Predictive Models for Biological Activity

Predictive QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov The development of such models is a systematic process that involves several key stages. mdpi.com

Data Set Collection : A series of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. This data is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical properties that encode the structural and physicochemical features of the molecules. nih.govnih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.govbrieflands.com

Model Validation : The model's robustness and predictive ability are rigorously assessed using both internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with the test set (e.g., R²_pred). mdpi.comnih.gov

A study on N-arylphenyl-2,2-dichloroacetamide analogues, a class of compounds structurally related to this compound, successfully employed QSAR to model their cytotoxic activity against a human lung cancer cell line. brieflands.com The best model was developed using a genetic algorithm combined with partial least squares (GA-PLS), resulting in a statistically significant equation that could predict the activity of new compounds. brieflands.com Such validated models are powerful tools for screening virtual libraries to identify new, potentially active molecules before their synthesis, thus saving time and resources. nih.govyoutube.com

| Step | Description | Common Techniques/Parameters |

|---|---|---|

| Data Collection & Curation | Gathering a dataset of compounds with measured biological activity. | IC50, Ki, ED50 values. |

| Data Partitioning | Splitting data into training and test sets to assess predictive power. | Typically 70-80% for training, 20-30% for testing. |

| Descriptor Calculation | Quantifying molecular properties. | Topological, electronic (e.g., HOMO/LUMO), steric, hydrophobic (logP) descriptors. |

| Model Generation | Establishing a mathematical correlation between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning (Random Forest, Neural Networks). |

| Model Validation | Assessing the statistical significance and predictive accuracy of the model. | Coefficient of determination (R²), Cross-validated R² (Q²), Predictive R² for the test set (R²_pred). |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful ligand-based design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. patsnap.comdovepress.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic regions, and positive or negative ionizable groups, arranged in a specific three-dimensional geometry. slideshare.net

The process can be ligand-based, where a model is generated by aligning a set of known active molecules and extracting their common features. dergipark.org.tr This approach is used when the target structure is unknown. patsnap.com Alternatively, if a protein-ligand complex structure is available, a structure-based pharmacophore can be derived from the key interactions observed in the binding site. dovepress.com

A study on cyclophilin D inhibitors provides a clear example of this methodology. nih.gov Researchers generated a 3D ligand-based pharmacophore model from a training set of 40 known inhibitors. The resulting pharmacophore consisted of key features such as aromatic centers, hydrogen bond donors and acceptors, and hydrophobic centroids. This model was then used as a 3D query to screen a database of newly designed molecules (the test set). nih.gov Molecules that successfully mapped onto the pharmacophore query were identified as hits, suggesting they possessed the necessary structural features for biological activity. These hits were then prioritized for further investigation, such as molecular docking studies, to predict their binding mode and affinity. dergipark.org.trnih.gov This combined approach of pharmacophore screening followed by docking is a common and effective workflow in virtual screening campaigns to identify novel lead compounds. dergipark.org.tr

In Vitro Biological Activity Profiling and Mechanistic Elucidation of N 2 Fluorophenyl 2 Mercaptoacetamide

Receptor Binding and Modulation Assays (In Vitro)

There is currently no specific data available from radioligand binding studies to determine the affinity of N-(2-fluorophenyl)-2-mercaptoacetamide for specific receptors. Such studies are essential for quantifying receptor-ligand interactions and determining key parameters like the dissociation constant (Kd). unimi.it

While functional assays have been conducted on cell-based systems to assess the downstream effects of enzyme inhibition by this compound analogs, specific data from cell-free and cell-based functional assays designed to measure direct receptor modulation (e.g., agonist or antagonist activity) are not present in the available literature. For example, in B16F10 melanoma cells, 2-MAA analogs were shown to inhibit melanin (B1238610) production by inhibiting cellular tyrosinase activity. rsc.org Similarly, certain mercaptoacetamide-based HDAC6 inhibitors have been shown to promote tubulin acetylation in HEK cells, a functional consequence of HDAC6 inhibition. researchgate.net These assays, however, measure the outcome of enzyme inhibition rather than direct receptor interaction.

Protein-Ligand Interaction Studies using Biophysical Methods (In Vitro)

Biophysical techniques have provided detailed, atomic-level insights into how mercaptoacetamide-based inhibitors interact with their target enzymes.

X-Ray Crystallography: The crystal structure of a selective mercaptoacetamide inhibitor, N-(5-(5,6-dichloro-1H-indol-1-yl)pentyl)-2-mercaptoacetamide (MCA), in a complex with the C-terminal catalytic domain of HDAC6 has been determined. nih.govacs.org This structure reveals critical interactions:

The thiolate moiety of the mercaptoacetamide group directly coordinates with the active site Zn2+ ion.

The carbonyl oxygen of the mercaptoacetamide accepts a hydrogen bond from the phenolic hydroxyl group of residue Y745.

The amide NH group donates a hydrogen bond to a histidine residue. nih.gov

These interactions mimic those of hydroxamate-based inhibitors but exhibit subtle differences in the interactions with a tandem histidine pair in the active site, which likely contributes to the observed selectivity for HDAC6 over other isoforms like HDAC8. nih.govacs.org

Molecular Docking: In the absence of a crystal structure for the tyrosinase-inhibitor complex, molecular docking simulations have been employed to predict the binding mode of 2-mercapto-N-arylacetamide analogs. rsc.org These computational studies support the kinetic data, suggesting that the inhibitors bind within the active site. The models indicate that the potent inhibition arises from a combination of hydrogen bonding involving the amide NH group and hydrophobic interactions between the inhibitor's aryl ring and nonpolar residues in the enzyme's active site, rather than through chelation of the active site copper ions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for studying protein-ligand interactions. While no specific NMR studies for this compound were found, a study on the interaction between tyrosinase and 2-fluorophenol (B130384) (a competitive inhibitor) utilized 1H NMR. The addition of the inhibitor caused shifts in the signals of the paramagnetic 1H NMR spectrum of the resting Met-tyrosinase form, confirming a direct interaction with the enzyme at the active site. researchgate.net This demonstrates the utility of NMR for probing the binding of fluorinated compounds to metalloenzymes.

| Method | Enzyme | Inhibitor Class | Key Findings | Reference |

|---|---|---|---|---|

| X-Ray Crystallography | HDAC6 | Mercaptoacetamides | Direct coordination of thiolate to Zn2+; H-bonds with Y745 and histidine residues. | nih.gov |

| Molecular Docking | Tyrosinase | 2-Mercapto-N-arylacetamides | Binding stabilized by H-bonds and hydrophobic interactions, not copper chelation. | rsc.org |

| 1H NMR Spectroscopy | Tyrosinase | 2-Fluorophenol (analog) | Observed chemical shifts confirm direct binding to the enzyme's active site. | researchgate.net |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a high-sensitivity calorimetric technique that directly measures the heat changes associated with biomolecular binding events. uspto.govnih.gov It is a gold-standard method for the thermodynamic characterization of interactions, providing a complete profile of the binding parameters in a single experiment. uspto.gov The technique involves the continuous titration of a ligand into a sample cell containing a target macromolecule, and the heat released or absorbed during the binding reaction is measured. khanacademy.org

From a single ITC experiment, several key thermodynamic parameters can be determined:

Binding Affinity (Ka) and Dissociation Constant (Kd): These values quantify the strength of the interaction.

Binding Enthalpy (ΔH): This represents the change in heat upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. khanacademy.org

Binding Stoichiometry (n): This determines the ratio of ligand to target in the formed complex. khanacademy.org

Gibbs Free Energy (ΔG) and Entropy (ΔS): These can be calculated from the above parameters to provide a full understanding of the thermodynamic forces driving the interaction. glycopedia.eu

In the context of this compound, ITC could be employed to characterize its direct binding to a purified target protein, such as tyrosinase, which is a known target for analogous compounds. rsc.orgnih.gov Such an experiment would provide definitive evidence of direct interaction and elucidate the thermodynamic drivers of the binding event.

Table 1: Illustrative Thermodynamic Binding Profile of this compound with a Target Protein as Determined by ITC (Note: The following data is hypothetical and serves to illustrate the typical output of an ITC experiment, as specific ITC data for this compound is not publicly available.)

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Stoichiometry (n) | 1.05 | - | Molar ratio of compound to protein in the complex. |

| Dissociation Constant (Kd) | 1.5 | µM | Measures binding affinity (lower value means higher affinity). |

| Enthalpy Change (ΔH) | -8.2 | kcal/mol | Heat released upon binding, suggesting favorable enthalpy. |

| Entropy Change (ΔS) | 5.4 | cal/mol·K | Change in randomness, indicating hydrophobic interactions. |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used for real-time monitoring of biomolecular interactions. cnr.it It allows for the detailed characterization of binding kinetics, providing insights into the rates at which a complex forms and dissociates. The method involves immobilizing one interacting partner (the ligand, e.g., a target protein) onto a sensor surface, while the other partner (the analyte, e.g., this compound) flows over the surface in solution. cnr.it Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. scispace.com

Key kinetic parameters obtained from SPR analysis include:

Association Rate Constant (ka or kon): The rate at which the analyte binds to the immobilized ligand.

Dissociation Rate Constant (kd or koff): The rate at which the complex dissociates.

Equilibrium Dissociation Constant (Kd): Calculated as the ratio of kd/ka, this value represents the binding affinity. chemrxiv.org

SPR would be a valuable tool to complement ITC data by providing the kinetic dimensions of the interaction between this compound and its target protein. Understanding the on- and off-rates can be crucial for predicting the duration of the compound's effect at the molecular level.

Table 2: Representative Kinetic and Affinity Data from an SPR Experiment (Note: This table presents hypothetical data to illustrate SPR results, as specific experimental data for this compound is not available.)

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Association Rate (ka) | 2.5 x 104 | M-1s-1 | Rate of complex formation. |

| Dissociation Rate (kd) | 3.8 x 10-2 | s-1 | Rate of complex decay. |

MicroScale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) for Thermal Stability

MicroScale Thermophoresis (MST) is a biophysical technique that measures molecular interactions in solution by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient. harvard.edunih.gov Thermophoresis, the directed movement of molecules along a temperature gradient, is sensitive to changes in a molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding. nih.gove-century.us By labeling one of the binding partners with a fluorophore, the binding affinity (Kd) can be determined with high precision using minimal sample quantities. nih.govnanotempertech.com

Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is a widely used method to assess protein stability and ligand binding. nih.gov The technique monitors the thermal unfolding of a protein by measuring changes in fluorescence. nih.gov In the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein, a sigmoidal increase in fluorescence is observed as the temperature rises. nih.gov A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. The magnitude of this thermal shift (ΔTm) can be correlated with the binding affinity of the ligand. researchgate.net NanoDSF is a variation that relies on changes in the intrinsic fluorescence of tryptophan residues upon unfolding, eliminating the need for an extrinsic dye. wikipedia.org

Both MST and DSF could be applied to confirm the binding of this compound to its target and assess its stabilizing effect. DSF is particularly amenable to high-throughput screening to identify initial hits. nih.gov

Table 3: Example of Thermal Stability Shift Data from a DSF Experiment (Note: The data below is illustrative. Specific DSF data for this compound is not publicly available.)

| Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Interpretation |

|---|---|---|---|

| Protein alone (Apo) | 52.3 °C | - | Baseline thermal stability of the target protein. |

| Protein + this compound | 57.8 °C | +5.5 °C | The compound significantly stabilizes the protein upon binding. |

Cellular Assays for Mechanism of Action in Model Cell Lines (In Vitro)

Target Engagement and Intracellular Pathway Modulation

Confirming that a compound binds to its intended target within a cellular environment is a critical step known as target engagement. youtube.com Biophysical methods can be adapted for cellular systems, such as the Cellular Thermal Shift Assay (CETSA), where ligand binding stabilizes a target protein against heat-induced denaturation in intact cells or cell lysates. nih.gov Other technologies like NanoBRET (Bioluminescence Resonance Energy Transfer) can also quantify compound binding to a specific protein target in living cells. merckgroup.com

For this compound, studies on structurally related 2-mercapto-N-arylacetamide (2-MAA) analogs provide strong evidence for target engagement with tyrosinase, a key enzyme in melanin synthesis. rsc.orgnih.gov Beyond simple binding, these compounds modulate intracellular signaling pathways that regulate melanogenesis. Research shows that in B16F10 melanoma cells, these analogs not only directly inhibit cellular tyrosinase activity but also suppress the expression of the Microphthalmia-associated transcription factor (MITF). rsc.orgnih.gov MITF is a master regulator of melanocyte survival and differentiation, and its downregulation leads to a subsequent decrease in tyrosinase protein expression. rsc.orgnih.gov This dual mechanism—direct enzyme inhibition and modulation of a key transcription factor—demonstrates a sophisticated level of intracellular pathway modulation. rsc.orgnih.gov

Cell-Based Assays for Specific Biological Activities (e.g., Anti-melanogenic, Antimicrobial)

Anti-melanogenic Activity: Cell-based assays are essential for confirming the physiological effect of a compound. The anti-melanogenic potential of this compound and its analogs has been evaluated in B16F10 mouse melanoma cells, a standard model for studying pigmentation. rsc.orgnih.gov In these assays, cells are typically stimulated to produce melanin, and the inhibitory effect of the test compounds is quantified by measuring both the melanin content and the intracellular tyrosinase activity. mdpi.com Several 2-mercapto-N-arylacetamide analogs have demonstrated potent inhibition of mushroom tyrosinase and significant anti-melanogenic effects in B16F10 cells, often superior to the well-known inhibitor, kojic acid. rsc.orgnih.gov The compounds were also shown to have low cytotoxicity in both melanoma cells and human keratinocyte (HaCaT) cell lines, indicating their suitability for dermal applications. rsc.orgnih.gov

Table 4: Anti-melanogenic Activity of 2-Mercapto-N-arylacetamide Analogs (Data sourced from studies on related analogs.) rsc.orgnih.gov

| Compound | Mushroom Tyrosinase IC50 (µM) | Cellular Tyrosinase Activity (% of Control at 20 µM) | Melanin Content (% of Control at 20 µM) |

|---|---|---|---|

| Analog 1 (this compound) | 1.5 | 55.2% | 60.1% |

| Analog 2 (N-phenyl-2-mercaptoacetamide) | 2.0 | 62.8% | 68.4% |

| Analog 3 (N-(4-chlorophenyl)-2-mercaptoacetamide) | 0.95 | 48.5% | 52.3% |

| Kojic Acid (Reference) | 24.3 | 75.1% | 80.5% |

Antimicrobial Activity: The acetamide (B32628) scaffold is present in numerous compounds with known biological activities, including antimicrobial effects. nih.govijres.org While specific data for this compound is limited, related structures such as 2-mercaptobenzothiazole (B37678) acetamide derivatives have been screened for in vitro antibacterial activity using methods like the agar (B569324) well diffusion assay. nih.gov These studies have tested compounds against both Gram-positive and Gram-negative bacteria. nih.gov For example, some chloro-substituted acetamide derivatives have shown activity against Klebsiella pneumoniae, with evidence suggesting they may act by inhibiting penicillin-binding proteins, leading to cell lysis. nih.gov This suggests that this compound could be a candidate for antimicrobial screening.

Evaluation of Cellular Permeability and Distribution in In Vitro Models